molecular formula C15H13FO3 B13894741 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid

Cat. No.: B13894741
M. Wt: 260.26 g/mol
InChI Key: QXGRUKWAIMVGPN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the bromination, benzyl protection, and halogen exchange reaction . This method starts with a precursor such as 4-tert-octylphenol and involves multiple steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . These methods are optimized to minimize waste and maximize yield, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acids.

    Reduction: Amino and alkyl groups.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a benzyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

4-fluoro-3-methyl-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3/c1-10-7-12(15(17)18)8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QXGRUKWAIMVGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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